molecular formula C12H17ClN2O3 B13911510 Tert-butyl (6-chloro-4-(1-hydroxyethyl)pyridin-3-yl)carbamate

Tert-butyl (6-chloro-4-(1-hydroxyethyl)pyridin-3-yl)carbamate

Cat. No.: B13911510
M. Wt: 272.73 g/mol
InChI Key: FMVKPCYLEHYNQO-UHFFFAOYSA-N
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Description

Tert-butyl (6-chloro-4-(1-hydroxyethyl)pyridin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted pyridine ring, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-chloro-4-(1-hydroxyethyl)pyridin-3-yl)carbamate typically involves the reaction of 6-chloro-4-(1-hydroxyethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is typically obtained in high purity through a series of purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-chloro-4-(1-hydroxyethyl)pyridin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydroxyethylpyridine derivative.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (6-chloro-4-(1-hydroxyethyl)pyridin-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (6-chloro-4-(1-hydroxyethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate compound with similar protective group properties.

    6-chloro-4-(1-hydroxyethyl)pyridine: The parent compound without the carbamate group.

    N-Boc-protected anilines: Compounds with similar protective groups used in organic synthesis.

Uniqueness

Tert-butyl (6-chloro-4-(1-hydroxyethyl)pyridin-3-yl)carbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro and hydroxyethyl groups on the pyridine ring, along with the carbamate protective group, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H17ClN2O3

Molecular Weight

272.73 g/mol

IUPAC Name

tert-butyl N-[6-chloro-4-(1-hydroxyethyl)pyridin-3-yl]carbamate

InChI

InChI=1S/C12H17ClN2O3/c1-7(16)8-5-10(13)14-6-9(8)15-11(17)18-12(2,3)4/h5-7,16H,1-4H3,(H,15,17)

InChI Key

FMVKPCYLEHYNQO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1NC(=O)OC(C)(C)C)Cl)O

Origin of Product

United States

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